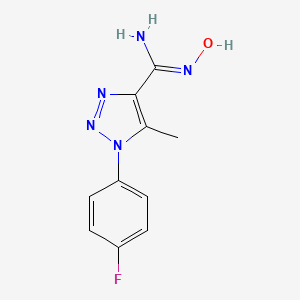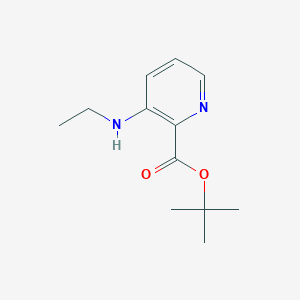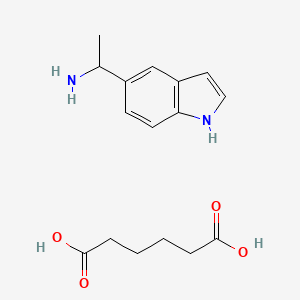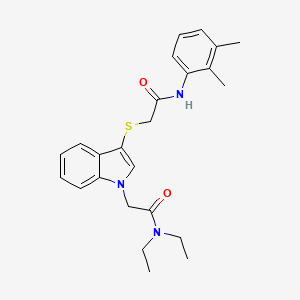![molecular formula C12H11F3N2O3S2 B2437081 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421525-38-3](/img/structure/B2437081.png)
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C12H11F3N2O3S2 and its molecular weight is 352.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
A range of studies have explored the synthesis and potential applications of compounds structurally related to 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole, focusing on their antimicrobial properties. For instance, Prajapati and Thakur (2014) synthesized novel azetidinones, demonstrating their efficacy against various bacterial and fungal strains, indicating a potential avenue for developing new antimicrobial agents (Prajapati & Thakur, 2014). Similarly, Mistry and Desai (2006) conducted microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and assessed their antimicrobial activities, suggesting a rapid and efficient method for producing compounds with significant biological activities (Mistry & Desai, 2006).
Antitubercular and Anticancer Applications
Suresh Kumar, Rajendra Prasad, and Chandrashekar (2013) synthesized a series of novel sulfonyl derivatives, including isopropyl thiazole-derived Schiff bases and azetidinones, which exhibited not only antimicrobial but also antitubercular activities. This study highlights the potential of such compounds in combating tuberculosis, a significant global health challenge (Suresh Kumar et al., 2013). Veinberg et al. (2004) synthesized 6-alkylidenepenicillanate sulfoxides and sulfones, leading to azetidin-2-ones with potent cytotoxic properties, indicating their potential application in cancer therapy (Veinberg et al., 2004).
Synthesis Techniques and Chemical Reactivity
Hirai, Matsuda, and Kishida (1973) investigated the reactivities of 4-arylthio-2-azetidinones, providing insights into the chemical behavior of azetidinone derivatives, which could be useful in the design and synthesis of new compounds with desired biological activities (Hirai, Matsuda, & Kishida, 1973).
Propiedades
IUPAC Name |
2-(1-methylsulfonylazetidin-3-yl)oxy-4-(trifluoromethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S2/c1-22(18,19)17-5-7(6-17)20-11-16-10-8(12(13,14)15)3-2-4-9(10)21-11/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKVIBCLHQOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)


![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)


![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)

![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

